molecular formula C17H23NO2 B12785052 cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol CAS No. 120729-78-4

cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol

Cat. No.: B12785052
CAS No.: 120729-78-4
M. Wt: 273.37 g/mol
InChI Key: CGXPMEIRJZQJQM-ULQDDVLXSA-N
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Description

cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural products and pharmaceuticals. This compound is characterized by its unique structural features, including the presence of multiple methyl groups, a phenyl ring, and an ethynyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the desired substituents through a series of reactions such as alkylation, acylation, and reduction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol involves its interaction with specific molecular targets and pathways. This could include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism would depend on the specific context of its use, such as its role in a biological system or its function as a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-1,3-Dimethyl-6-(2,4-dimethylphenyl)-4-ethynyl-3,4-piperidinediol include other piperidine derivatives with different substituents. Examples include:

  • 1,3-Dimethyl-4-phenylpiperidine
  • 1,3-Dimethyl-4-ethynylpiperidine
  • 6-(2,4-Dimethylphenyl)-4-ethynylpiperidine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties

Properties

CAS No.

120729-78-4

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

(3S,4R,6S)-6-(2,4-dimethylphenyl)-4-ethynyl-1,3-dimethylpiperidine-3,4-diol

InChI

InChI=1S/C17H23NO2/c1-6-17(20)10-15(18(5)11-16(17,4)19)14-8-7-12(2)9-13(14)3/h1,7-9,15,19-20H,10-11H2,2-5H3/t15-,16-,17-/m0/s1

InChI Key

CGXPMEIRJZQJQM-ULQDDVLXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]2C[C@]([C@@](CN2C)(C)O)(C#C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C2CC(C(CN2C)(C)O)(C#C)O)C

Origin of Product

United States

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